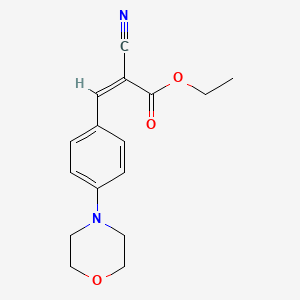
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate, also known as EMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMCA belongs to the class of cyanoacrylate compounds, which are widely used in adhesives, coatings, and as monomers for the preparation of polymers.
Mecanismo De Acción
The mechanism of action of (Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate is not fully understood, but it is believed to interact with biological targets, such as enzymes and receptors, through covalent bonding. This compound contains a cyano group, which is a strong electrophile, and can react with nucleophilic groups in proteins and other biomolecules. This covalent bonding can lead to changes in the conformation and activity of the target molecule, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration of this compound used. In cancer cells, this compound has been shown to induce apoptosis, by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in various cellular processes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate has several advantages for lab experiments, such as its ease of synthesis, stability, and ability to interact with biological targets. However, this compound also has some limitations, such as its toxicity and potential for non-specific binding to biomolecules. Careful consideration should be taken when designing experiments using this compound, to ensure that the results obtained are reliable and reproducible.
Direcciones Futuras
There are several future directions for the study of (Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate. One potential direction is the development of new polymers with unique properties, using this compound as a monomer. Another direction is the investigation of this compound as a potential scaffold for the development of new drugs, particularly in the field of cancer research. Furthermore, the elucidation of the mechanism of action of this compound could lead to the development of more specific and effective therapies for various diseases.
Métodos De Síntesis
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate can be synthesized by the reaction of ethyl cyanoacetate with 4-morpholinophenylacetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 4-morpholinophenylacetaldehyde reacts with the active methylene group of ethyl cyanoacetate to form a β-ketoester intermediate. The intermediate then undergoes dehydration to form the final product, this compound.
Aplicaciones Científicas De Investigación
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate has been extensively studied for its potential applications in various fields, such as materials science, drug discovery, and cancer research. In materials science, this compound has been used as a monomer for the preparation of polymers with unique properties, such as high thermal stability and mechanical strength. In drug discovery, this compound has been investigated as a potential scaffold for the development of new drugs, due to its ability to interact with biological targets. In cancer research, this compound has been shown to have anti-tumor activity, by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-16(19)14(12-17)11-13-3-5-15(6-4-13)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRNKORTAYWOKI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

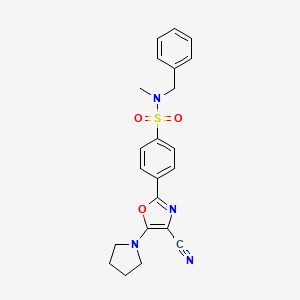
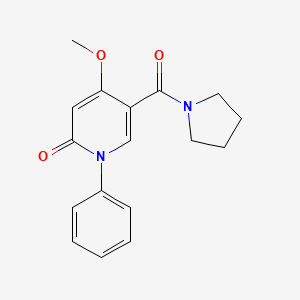
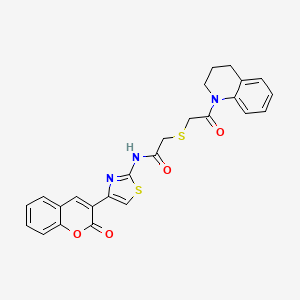
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine](/img/structure/B2448653.png)
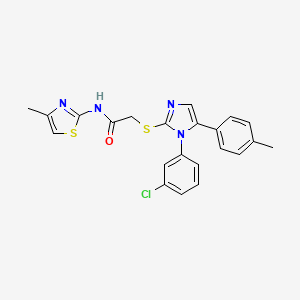
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2448655.png)
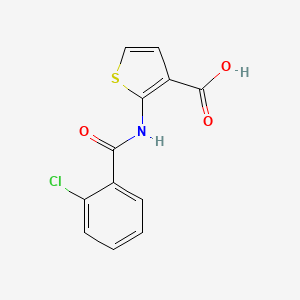
![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2448658.png)
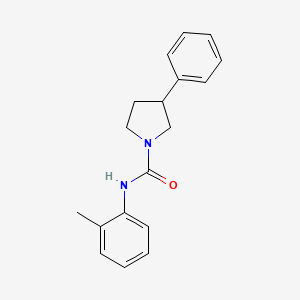
![2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2448663.png)
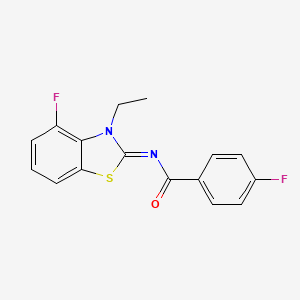
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2448668.png)
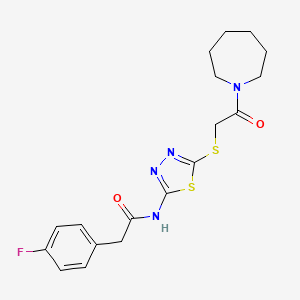
![[5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2448670.png)